Cas no 1699358-72-9 (1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one)

1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one structure
1699358-72-9 structure
Product Name:1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one
CAS No:1699358-72-9
MF:C14H20O2
MW:220.307404518127
CID:5939797
PubChem ID:107668305
Update Time:2025-07-09

1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-Hydroxy-5-(1-methylpropyl)phenyl]-2-methyl-1-propanone
    • 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one
    • 1699358-72-9
    • 1-[5-(butan-2-yl)-2-hydroxyphenyl]-2-methylpropan-1-one
    • EN300-1276423
    • Inchi: 1S/C14H20O2/c1-5-10(4)11-6-7-13(15)12(8-11)14(16)9(2)3/h6-10,15H,5H2,1-4H3
    • InChI Key: NFXVQZRHMNDVEN-UHFFFAOYSA-N
    • SMILES: C(C1=CC(C(C)CC)=CC=C1O)(=O)C(C)C

Computed Properties

  • Exact Mass: 220.146329876g/mol
  • Monoisotopic Mass: 220.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.004±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 304.4±22.0 °C(Predicted)
  • pka: 8.33±0.50(Predicted)

1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one Pricemore >>

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Additional information on 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one

Chemical Profile of 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one (CAS No. 1699358-72-9)

The compound 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one, identified by its CAS number 1699358-72-9, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif comprising a hydroxyphenyl group and an isobutyl substituent, has garnered attention due to its potential applications in drug discovery and molecular design. The presence of both hydroxyl and carbonyl functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structural features in modulating biological activity. The hydroxyphenyl moiety, in particular, is well-documented for its role in enhancing binding affinity to biological targets, including enzymes and receptors. This has spurred research into derivatives of this scaffold as candidates for therapeutic intervention. The isobutyl group appended to the phenyl ring introduces steric bulk, which can be strategically employed to optimize pharmacokinetic properties such as solubility and metabolic stability.

In the context of modern drug development, the synthesis of 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one exemplifies the intersection of traditional organic chemistry with cutting-edge synthetic methodologies. The compound serves as a building block for libraries of analogs, allowing medicinal chemists to explore structure-activity relationships (SAR) with high precision. Techniques such as directed evolution and high-throughput screening have been leveraged to identify novel derivatives with enhanced efficacy or reduced toxicity. The compound’s amenability to functional group transformations makes it a valuable asset in the quest for next-generation therapeutics.

The chemical properties of 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one are further underscored by its spectroscopic behavior. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to aromatic protons, aliphatic methyl groups, and the hydroxyl proton, providing a clear fingerprint for structural elucidation. Mass spectrometry confirms the molecular weight, while infrared (IR) spectroscopy identifies functional groups such as carbonyl and hydroxyl stretches. These analytical data collectively validate the compound’s identity and purity, essential criteria for further biological evaluation.

From a synthetic perspective, the preparation of 1-5-(butan-2-yl)-2-hydroxyphenyl-2-methylpropan-1-one involves multi-step reactions that showcase the ingenuity of organic chemists. Key steps include Friedel-Crafts alkylation to introduce the butan-2-yl group onto the phenolic precursor, followed by oxidation or reduction to establish the desired ketone functionality. Recent innovations in catalytic systems have enabled more efficient and sustainable routes, reducing reliance on hazardous reagents or excessive waste generation. Such improvements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

The biological relevance of this compound is further illuminated by its potential interactions with target proteins. Docking studies have suggested that modifications around the hydroxyphenyl core can fine-tune binding affinity to enzymes involved in metabolic pathways or signal transduction cascades. For instance, recent publications have explored analogs with altered electronic distributions that modulate enzyme kinetics or allosteric effects. Such findings underscore the importance of understanding molecular interactions at an atomic level to design drugs with optimal therapeutic profiles.

Emerging research also highlights the compound’s role in combinatorial chemistry approaches. By generating diverse libraries through iterative reactions or automated platforms, researchers can screen vast numbers of derivatives for biological activity without manual synthesis of each individual molecule. This high-throughput methodology has accelerated hit identification and lead optimization pipelines in major pharmaceutical companies. The scalability of reactions involving 1-(5-butylphenoxy)-isobutanone derivatives exemplifies how automation is reshaping synthetic organic chemistry.

The future prospects for CAS No 1699358-72 are promising, particularly as computational tools become more sophisticated and accessible. Machine learning models trained on large datasets can predict properties such as bioavailability or toxicity with unprecedented accuracy, guiding experimental design more effectively than traditional methods alone. This synergy between experimental chemistry and computational science promises to shorten development timelines while improving success rates in drug discovery programs.

In summary,1-(5-butylphenoxy)-isobutanone (CAS No 1699358) stands as a testament to the ingenuity embedded within modern chemical research. Its unique structural features offer opportunities for innovation across multiple disciplines—from medicinal chemistry to materials science—and its synthetic accessibility ensures continued relevance in academic and industrial settings alike. As methodologies evolve toward greater efficiency and sustainability,this compound will undoubtedly remain at forefrontof scientific inquiry into novel molecular architectures.

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